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benzylN-(1,4-diazepan-6-yl)carbamate

Cat. No.: B13512825
M. Wt: 249.31 g/mol
InChI Key: XKPIOPRPOWJPQN-UHFFFAOYSA-N
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Description

Contextualization within Carbamate (B1207046) Chemistry and Nitrogen Heterocyclic Scaffolds

The chemical identity of benzyl (B1604629) N-(1,4-diazepan-6-yl)carbamate is rooted in two fundamental areas of organic chemistry: carbamate chemistry and nitrogen heterocyclic scaffolds.

The carbamate group, structurally an "amide-ester" hybrid, is a cornerstone of modern organic synthesis and medicinal chemistry. nih.gov Carbamates are noted for their chemical stability, which is conferred by resonance between the amide and carboxyl functionalities. nih.gov In synthetic chemistry, carbamates are widely employed as protecting groups for amines. chem-station.comorganic-chemistry.org The benzyloxycarbonyl (Cbz or Z) group, in particular, is one of the most common carbamate protecting groups. nih.govmasterorganicchemistry.com It effectively moderates the high reactivity and basicity of an amine, rendering it non-nucleophilic and stable under a wide variety of reaction conditions, yet it can be readily removed when desired, often through mild palladium-catalyzed hydrogenolysis. masterorganicchemistry.comacs.org This protective function is essential in multi-step syntheses, particularly in peptide chemistry. chem-station.com

Nitrogen heterocycles are cyclic organic compounds containing at least one nitrogen atom in the ring. These scaffolds are fundamental building blocks in medicinal chemistry, as their incorporation into a molecule can significantly influence its physicochemical properties and biological activity. researchgate.net The 1,4-diazepane ring is a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This specific scaffold is considered a "privileged structure" in drug discovery, as it is a recurring motif in molecules with a wide array of biological activities. semanticscholar.orgingentaconnect.comnih.gov Therefore, benzyl N-(1,4-diazepan-6-yl)carbamate is precisely understood as a Cbz-protected 1,4-diazepane derivative, a molecule designed for stability and synthetic utility.

PropertyValue
IUPAC Name benzyl N-(1,4-diazepan-6-yl)carbamate
Molecular Formula C₁₃H₁₉N₃O₂
Molecular Weight 249.31 g/mol
InChI InChI=1S/C13H19N3O2/c17-13(16-12-8-14-6-7-15-9-12)18-10-11-4-2-1-3-5-11/h1-5,12,14-15H,6-10H2,(H,16,17) shachemlin.com

Historical and Current Significance of Azepane and Diazepane Derivatives in Chemical Research

The seven-membered azepane ring and its nitrogen-containing variants, such as diazepanes, have long captured the attention of chemical researchers, primarily due to their profound pharmacological significance. semanticscholar.orgingentaconnect.comnih.gov The most famous examples are the benzodiazepines, a class of diazepine (B8756704) derivatives that includes well-known drugs like diazepam. Their discovery and development in the mid-20th century revolutionized the treatment of anxiety and other neurological disorders.

Research into 1,4-diazepine derivatives has revealed their association with a broad spectrum of biological activities. doi.orgresearchgate.net Comprehensive reviews of the field have documented their potential as antipsychotic, anxiolytic, anticonvulsant, anthelmintic, antibacterial, antifungal, and anticancer agents. semanticscholar.orgingentaconnect.comnih.gov This wide range of activities has cemented the 1,4-diazepane scaffold as a critical pharmacophore in drug discovery.

The contemporary relevance of this heterocyclic system is demonstrated by its continued use in the development of new therapeutic agents. For instance, (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate, a closely related structure, serves as a key intermediate in the synthesis of Suvorexant, a dual orexin (B13118510) receptor antagonist approved for the treatment of insomnia. google.com Furthermore, recent research has explored other derivatives, such as 2-(4-substituted benzyl-1,4-diazepan-1-yl)acetamides, for their potential as positive inotropic agents for cardiovascular conditions. nih.gov These examples underscore the enduring importance of the diazepane core in modern medicinal chemistry.

Diazepane Derivative ExampleArea of Significance
Benzodiazepines (e.g., Diazepam) Anxiolytic, anticonvulsant, sedative agents
(R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate Key intermediate in the synthesis of the insomnia drug Suvorexant google.com
2-(4-benzyl-1,4-diazepan-1-yl)acetamides Investigated for potential positive inotropic (cardiotonic) activity nih.gov
General 1,4-Diazepine Scaffolds Associated with anticancer, antibacterial, and antifungal properties semanticscholar.orgnih.gov

Rationale and Academic Imperatives for Comprehensive Investigation of benzyl N-(1,4-diazepan-6-yl)carbamate

The rationale for a thorough investigation of benzyl N-(1,4-diazepan-6-yl)carbamate stems directly from its chemical architecture and the established significance of its constituent parts. Given the wide-ranging and potent biological activities of 1,4-diazepane derivatives, there is a compelling academic and industrial imperative to synthesize novel analogues for pharmacological screening. semanticscholar.orgingentaconnect.comnih.gov

Benzyl N-(1,4-diazepan-6-yl)carbamate serves as an ideal precursor for this purpose. The benzyl carbamate group provides robust protection of the nitrogen atom at the 6-position of the diazepane ring. acs.org This protection allows for selective chemical modifications to be performed at other positions of the heterocycle, such as at the nitrogen atoms in positions 1 or 4, without unintended reactions involving the 6-amino group. Following these modifications, the Cbz group can be cleanly removed to reveal the primary amine, which can then be further functionalized if desired.

This strategy of using a stable, protected intermediate is fundamental to the construction of chemical libraries for drug discovery. By using benzyl N-(1,4-diazepan-6-yl)carbamate as a common building block, researchers can systematically and efficiently generate a large number of structurally diverse diazepane derivatives. The comprehensive characterization and understanding of this specific compound are therefore critical for unlocking its full potential as a versatile tool in the synthesis of new potential therapeutic agents targeting a wide range of diseases. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19N3O2 B13512825 benzylN-(1,4-diazepan-6-yl)carbamate

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

benzyl N-(1,4-diazepan-6-yl)carbamate

InChI

InChI=1S/C13H19N3O2/c17-13(16-12-8-14-6-7-15-9-12)18-10-11-4-2-1-3-5-11/h1-5,12,14-15H,6-10H2,(H,16,17)

InChI Key

XKPIOPRPOWJPQN-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(CN1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for Benzyln 1,4 Diazepan 6 Yl Carbamate

Retrosynthetic Analysis of the benzyl (B1604629) N-(1,4-diazepan-6-yl)carbamate Scaffold

The 1,4-diazepane ring itself can be disconnected in several ways. A common strategy involves the formation of the two C-N bonds. This can be conceptualized as the cyclization of a linear precursor containing two nitrogen atoms separated by a three-carbon chain and a two-carbon chain. Key synthons for this approach would include a diamine and a suitable dielectrophile, or a molecule containing both nucleophilic and electrophilic centers.

Development and Optimization of Synthetic Routes to the 1,4-Diazepan-6-yl Core

The 1,4-diazepane ring is a prevalent structural motif in many biologically active compounds. acs.org Consequently, numerous synthetic routes to this core structure have been developed and optimized. nih.gov A prevalent method involves the condensation of a suitable diamine with a dielectrophile, followed by cyclization. For instance, the reaction of ethylenediamine (B42938) derivatives with 1,3-dihalopropanes or their equivalents is a classical approach.

Recent advancements have focused on improving the efficiency and scope of these cyclization reactions. jocpr.com One notable strategy is the use of intramolecular reductive amination of a linear precursor containing both an amine and an aldehyde or ketone functionality. This method often provides good yields and can be amenable to stereoselective control.

The synthesis of enantiomerically pure 1,4-diazepanes is of significant interest, as the stereochemistry often plays a crucial role in biological activity. Several strategies have been employed to achieve stereoselectivity. One approach is the use of chiral starting materials derived from the chiral pool, such as amino acids. researchgate.net This allows for the introduction of a stereocenter that can direct the formation of subsequent stereocenters.

Asymmetric catalysis is another powerful tool for the stereoselective synthesis of the diazepane ring. Chiral catalysts can be used to control the stereochemical outcome of key ring-forming reactions, such as intramolecular cyclizations. For example, asymmetric reductive amination using a chiral catalyst can lead to the formation of enantiomerically enriched diazepanes. researchgate.net

Modern catalytic methods have revolutionized the synthesis of heterocyclic compounds, including the 1,4-diazepane ring system. researchgate.net Palladium-catalyzed cross-coupling reactions, for instance, have been utilized for the intramolecular C-N bond formation to construct the diazepine (B8756704) ring. nih.govacs.orgmdpi.com These reactions often proceed under mild conditions and tolerate a wide range of functional groups.

Ruthenium-catalyzed hydrogen borrowing reactions have also emerged as an efficient and environmentally friendly method for the synthesis of 1,4-diazacycles. organic-chemistry.org This approach involves the coupling of diamines and diols, where the catalyst facilitates the oxidation of the diol to a dialdehyde (B1249045) in situ, which then undergoes condensation with the diamine and subsequent reduction to form the diazepane ring. organic-chemistry.org Heteropolyacids have also been explored as efficient catalysts for the synthesis of 1,4-diazepine derivatives, offering high yields and short reaction times. nih.gov

A ring expansion strategy has also been developed, utilizing Lewis acid-catalyzed reactions of imidazolidines with cyclobutenones to produce homopiperazin-5-ones, which are related to the 1,4-diazepane core. acs.org

Introduction of the Benzyloxycarbonyl (Cbz) Protecting Group and Carbamate (B1207046) Moiety

The most common method for the formation of a carbamate is the reaction of an amine with a suitable chloroformate, such as benzyl chloroformate (Cbz-Cl), in the presence of a base. ijacskros.com This reaction is typically carried out in an organic solvent. The base is required to neutralize the hydrochloric acid that is formed as a byproduct.

Alternative methods for carbamate synthesis include the Curtius rearrangement of acyl azides, which generates an isocyanate intermediate that can be trapped by an alcohol to form the carbamate. organic-chemistry.orgnih.gov Other approaches involve the use of carbonylimidazolide in water, which provides a green and efficient route to carbamates. organic-chemistry.org

A simple and environmentally benign method for the N-benzyloxycarbonylation of amines has been developed using benzyl chloroformate in water at room temperature, offering high chemoselectivity and yields. ijacskros.com The use of β-cyclodextrin as a catalyst in an aqueous medium has also been reported for the selective Cbz protection of amines. researchgate.net

The efficiency of the Cbz protection reaction is influenced by several factors, including the choice of solvent, base, and reaction temperature. A variety of conditions have been explored to optimize the yield and purity of the desired carbamate.

Amine SubstrateReagentSolventBaseYield (%)Reference
Various aminesBenzyl chloroformateWaterNoneHigh ijacskros.com
AminesBenzyl chloroformateDichloromethane (B109758)Organic/Inorganic BaseGood ijacskros.com
AminesBenzyl chloroformateAqueous phaseβ-Cyclodextrin89-98 researchgate.net
Aromatic carboxylic acidsDi-tert-butyl dicarbonate, Sodium azide (B81097)Not specifiedNot specifiedHigh organic-chemistry.org

Table 1: Comparison of Reaction Conditions for Cbz Protection

The development of aqueous-based methods for Cbz protection is particularly noteworthy, as it aligns with the principles of green chemistry by reducing the reliance on volatile organic solvents. ijacskros.com These methods have been shown to be highly effective, providing excellent yields for a range of amine substrates.

Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound

The choice of purification method depends on the physicochemical properties of the compound of interest, such as its polarity, solubility, and crystallinity, as well as the nature of the impurities. Common techniques include column chromatography, crystallization, extraction, and distillation. The effectiveness of these purification steps is typically monitored by analytical methods such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Purification of Synthetic Intermediates

The synthesis of benzyl N-(1,4-diazepan-6-yl)carbamate involves several key intermediates, each requiring specific purification strategies to ensure high purity before proceeding to the next synthetic step.

One common synthetic route may involve the protection of a diazepane precursor. The purification of such protected intermediates is crucial. For instance, a related compound, benzyl 5-methyl-1,4-diazepane-1-carboxylate, has been purified through crystallization. google.com This technique is highly effective for obtaining crystalline solids with high purity. The process typically involves dissolving the crude product in a suitable solvent or a mixture of solvents at an elevated temperature and then allowing it to cool slowly, leading to the formation of crystals.

Flash column chromatography is another widely used technique for purifying synthetic intermediates. mdpi.com This method is particularly useful for separating compounds with different polarities. The crude mixture is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. mdpi.comnih.gov The components of the mixture travel through the column at different rates depending on their affinity for the stationary phase, allowing for their separation. For example, the purification of a benzyl ester intermediate was achieved using flash chromatography with a silica gel column and an ethyl acetate (B1210297):hexane (B92381) solvent system. mdpi.com

The progress of the purification can be monitored by TLC, and the fractions containing the desired compound are then combined and the solvent evaporated to yield the purified product. mdpi.commdpi.com

Below is a table summarizing the purification techniques for potential synthetic intermediates.

IntermediatePurification TechniqueTypical Solvents/Mobile PhasesAnalytical Method for Purity Assessment
Protected 1,4-diazepane precursorCrystallizationEthanol, Acetone, IsopropanolHPLC, NMR
N-acylated diazepane intermediateFlash Column ChromatographyEthyl acetate/Hexane, Dichloromethane/MethanolTLC, HPLC, NMR
Amino-protected diazepane derivativeAcid-Base ExtractionDichloromethane, WaterNMR, Mass Spectrometry

Isolation and Purification of Benzyl N-(1,4-diazepan-6-yl)carbamate

Once the final synthetic step to produce benzyl N-(1,4-diazepan-6-yl)carbamate is complete, the final compound must be isolated from the reaction mixture and purified to a high degree. The purification strategy for the final compound often involves a combination of techniques to remove any remaining impurities.

Crystallization: If the final compound is a solid, crystallization is often the preferred method for achieving high purity. google.com The choice of solvent is critical and is determined experimentally to find a system where the compound is soluble at high temperatures but sparingly soluble at low temperatures. This allows for the selective crystallization of the desired product, leaving impurities behind in the solvent. Recrystallization, where the crystallization process is repeated, can further enhance the purity of the final product. google.comresearchgate.net

Chromatographic Methods: For non-crystalline products or when crystallization does not provide the desired level of purity, column chromatography is employed. mdpi.com The selection of the stationary and mobile phases is optimized to achieve the best separation. For carbamate compounds, silica gel is a common stationary phase, with mobile phases typically consisting of a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). nih.govresearchgate.net

Extraction: Liquid-liquid extraction is a fundamental technique used during the work-up of the reaction to separate the product from water-soluble impurities and salts. The crude product is dissolved in an organic solvent that is immiscible with water. By washing the organic layer with aqueous solutions of acid, base, or brine, various impurities can be selectively removed.

The following table outlines a typical purification scheme for the final compound.

Purification StepTechniqueDescription
Initial Work-up Liquid-Liquid ExtractionThe reaction mixture is treated with water and an organic solvent (e.g., dichloromethane or ethyl acetate) to separate the product from inorganic salts and polar impurities. mdpi.com
Primary Purification Flash Column ChromatographyThe crude product is purified on a silica gel column using a gradient of solvents to separate the target compound from less polar and more polar impurities. mdpi.comfrontiersin.org
Final Polishing RecrystallizationThe product obtained from chromatography is dissolved in a hot solvent and allowed to cool slowly to form high-purity crystals. mdpi.comresearchgate.netresearchgate.net

The purity of the final isolated benzyl N-(1,4-diazepan-6-yl)carbamate is confirmed using a combination of analytical techniques, including HPLC, NMR spectroscopy, and mass spectrometry, to ensure it meets the required specifications. mdpi.commdpi.com

Rigorous Structural Elucidation and Conformational Analysis of Benzyln 1,4 Diazepan 6 Yl Carbamate

Advanced Spectroscopic Characterization for Molecular Architecture Assignment

Spectroscopic methods are indispensable for piecing together the molecular puzzle. By probing the interactions of molecules with electromagnetic radiation, scientists can deduce connectivity, identify functional groups, and infer the electronic environment of atoms.

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For benzyl (B1604629) N-(1,4-diazepan-6-yl)carbamate (molecular formula: C₁₃H₁₉N₃O₂), HRMS would be expected to yield a molecular ion peak [M+H]⁺ with a mass-to-charge ratio (m/z) that corresponds precisely to its calculated exact mass.

Analysis of the fragmentation pattern in the mass spectrum provides further structural confirmation. Key fragments would likely arise from the cleavage of the benzylic C-O bond, the carbamate (B1207046) group, and fragmentation of the diazepane ring.

Table 1: Predicted High-Resolution Mass Spectrometry Data for benzyl N-(1,4-diazepan-6-yl)carbamate

IonCalculated m/zObserved m/zDescription
[M+H]⁺250.1550To be determinedProtonated molecular ion
[M-C₇H₇O₂]⁺113.1073To be determinedLoss of the benzyloxycarbonyl group
[C₇H₇]⁺91.0542To be determinedTropylium ion from benzyl group

Note: "To be determined" indicates that these are expected values pending experimental verification.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required for a complete assignment of all proton and carbon signals.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for benzyl N-(1,4-diazepan-6-yl)carbamate

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Multiplicity
Benzyl-CH₂~67~5.1s
Benzyl-Ar-C~136--
Benzyl-Ar-CH~128~7.3m
Carbamate C=O~156--
Diazepane C2/C7VariableVariablem
Diazepane C3/C5VariableVariablem
Diazepane C6~50~4.0m
Diazepane N-H-Variablebr s
Carbamate N-H-Variablebr s

Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions. "Variable" indicates a range of possible shifts due to conformational flexibility.

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of benzyl N-(1,4-diazepan-6-yl)carbamate would be expected to exhibit characteristic absorption bands for the N-H bonds of the carbamate and the secondary amine in the diazepane ring, the C=O of the carbamate, and the C-H bonds of the aromatic and aliphatic portions.

Table 3: Predicted FTIR Absorption Bands for benzyl N-(1,4-diazepan-6-yl)carbamate

Functional GroupPredicted Wavenumber (cm⁻¹)Description
N-H Stretch (Amine & Carbamate)3300-3400Medium, sharp
C-H Stretch (Aromatic)3000-3100Medium
C-H Stretch (Aliphatic)2850-2960Strong
C=O Stretch (Carbamate)1680-1700Strong, sharp
C-N Stretch1200-1350Medium

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

While NMR and mass spectrometry provide a detailed picture of the molecular connectivity, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional structure in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles. For a chiral molecule like benzyl N-(1,4-diazepan-6-yl)carbamate (if resolved into its enantiomers), X-ray crystallography using anomalous dispersion could also determine its absolute stereochemistry. The resulting crystal structure would reveal the preferred solid-state conformation of the molecule, including the puckering of the 1,4-diazepane ring.

Detailed Conformational Analysis of the 1,4-Diazepan-6-yl Ring System

The seven-membered 1,4-diazepane ring is conformationally flexible and can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. The specific conformation adopted by benzyl N-(1,4-diazepan-6-yl)carbamate would be influenced by the steric and electronic effects of the benzylcarbamate substituent. NMR spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, can provide insights into the predominant conformation in solution. nih.gov The presence of the bulky benzylcarbamate group at the 6-position would likely favor a conformation that minimizes steric hindrance. Computational modeling is often used in conjunction with experimental data to explore the potential energy surface and identify the most stable conformers. Studies on similar N,N-disubstituted-1,4-diazepane systems have shown that they can exist in low-energy twist-boat conformations. nih.gov

Investigation of Molecular Mechanisms and Specific Biological Interactions of Benzyln 1,4 Diazepan 6 Yl Carbamate in Research Models

In Vitro Enzymatic Assay Applications for Target Identification and Inhibition

While direct enzymatic inhibition studies on benzyl (B1604629) N-(1,4-diazepan-6-yl)carbamate are not extensively documented in publicly available literature, the activities of its core moieties suggest potential interactions with certain enzyme systems. Specifically, the benzyl carbamate (B1207046) structure is found in compounds known to inhibit cholinesterases, enzymes critical for the breakdown of the neurotransmitter acetylcholine.

Research on structurally related benzyl N-phenylcarbamates has demonstrated their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In one study, a series of substituted benzyl N-phenylcarbamates showed varying degrees of inhibition against these enzymes, with IC50 values ranging from 199 to 535 µM for AChE and 21 to 177 µM for BChE. This suggests that the carbamate functional group is key to the inhibitory action.

Furthermore, kinetic studies of other benzyl-containing compounds, such as E2020 (1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride), have shown potent, mixed-type inhibition of AChE. nih.gov This indicates that the benzyl group can contribute significantly to the binding and inhibitory activity of a molecule within the active site of acetylcholinesterase. nih.gov

Based on these findings with related structures, it is plausible that benzyl N-(1,4-diazepan-6-yl)carbamate could be investigated as a potential inhibitor of cholinesterases or other serine hydrolases. However, without direct experimental data, its specific targets and inhibitory potency remain to be determined.

Table 1: Cholinesterase Inhibition by Structurally Related Benzyl Carbamates This table is representative of data for related compounds and not for benzyl N-(1,4-diazepan-6-yl)carbamate itself.

Compound ClassEnzyme TargetIC50 Range (µM)
Benzyl N-phenylcarbamatesAcetylcholinesterase (AChE)199 - 535
Benzyl N-phenylcarbamatesButyrylcholinesterase (BChE)21 - 177

Ligand-Receptor Binding Studies and Affinities (non-clinical)

The 1,4-diazepane ring, a core component of benzyl N-(1,4-diazepan-6-yl)carbamate, is the foundational structure for the benzodiazepine (B76468) class of drugs. These compounds are well-characterized for their binding to a specific allosteric site on the gamma-aminobutyric acid type A (GABA-A) receptor, known as the benzodiazepine binding site. This interaction enhances the effect of the neurotransmitter GABA, leading to increased neuronal inhibition.

Numerous studies have established a strong correlation between the binding affinity of benzodiazepine derivatives to this receptor and their pharmacological activity. For instance, diazepam and its analogues exhibit high affinity for the benzodiazepine receptor, which parallels their in vivo effects. It is therefore highly probable that benzyl N-(1,4-diazepan-6-yl)carbamate, owing to its diazepan moiety, also interacts with the GABA-A receptor at the benzodiazepine binding site.

Table 2: Representative Binding Affinities of Benzodiazepine Derivatives for the GABA-A Receptor This table provides context from related compounds and does not represent data for benzyl N-(1,4-diazepan-6-yl)carbamate.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)
DiazepamNon-selective~4
FlunitrazepamNon-selective~1.5
AlprazolamNon-selective~5

Cellular Uptake, Distribution, and Subcellular Localization Studies (in non-human cells/systems)

The cellular uptake and distribution of a compound are largely determined by its physicochemical properties, such as lipophilicity. Benzodiazepines, like diazepam, are generally lipophilic molecules, which allows them to readily cross cell membranes, including the blood-brain barrier. wikipedia.org This property is crucial for their action within the central nervous system.

Studies on diazepam have shown that it is rapidly absorbed and distributed throughout the body, with significant uptake into brain tissue. researchgate.net In animal models, intravenously administered diazepam quickly enters the brain, and its distribution is relatively homogenous across different brain regions. researchgate.net At a subcellular level, the primary targets of benzodiazepines are GABA-A receptors, which are located on the postsynaptic membrane of neurons. nih.gov Therefore, it is expected that these compounds would localize to these regions.

Exploration of Downstream Signaling Pathways and Cellular Responses (in research models)

The activation of GABA-A receptors by GABA, and the potentiation of this effect by positive allosteric modulators, triggers a cascade of downstream signaling events. The immediate effect is an influx of chloride ions, which hyperpolarizes the neuronal membrane and makes it less likely to fire an action potential. reactome.org This is the primary mechanism of neuronal inhibition mediated by GABA.

Research has shown that this initial event can lead to further downstream consequences. For example, in developing neurons, GABA-A receptor activation can lead to a chloride efflux that depolarizes the cell, leading to an influx of calcium through voltage-gated calcium channels. nih.gov This increase in intracellular calcium can then activate various calcium-dependent signaling pathways, including protein kinases like protein kinase C (PKC), which can phosphorylate a range of cellular proteins and influence processes such as neurite growth and synaptogenesis. nih.gov

In mature neurons, the enhanced inhibitory signaling resulting from the action of a GABA-A receptor modulator would lead to a general dampening of neuronal excitability. This can affect the activity of entire neural circuits, leading to the sedative, anxiolytic, and anticonvulsant effects observed with benzodiazepines. While the specific downstream signaling pathways and cellular responses elicited by benzyl N-(1,4-diazepan-6-yl)carbamate have not been directly investigated, its presumed action as a positive allosteric modulator of the GABA-A receptor suggests that it would influence these fundamental pathways of neuronal inhibition.

Computational and Theoretical Studies of Benzyln 1,4 Diazepan 6 Yl Carbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model the electronic structure of benzyl (B1604629) N-(1,4-diazepan-6-yl)carbamate, yielding valuable information about its geometry, stability, and reactivity. scirp.orgresearchgate.net

Calculations typically begin with geometry optimization, where the most stable three-dimensional arrangement of the atoms is determined by finding the global minimum on the potential energy surface. scispace.com For carbamate (B1207046) derivatives, theoretical methods like HF/6-31+G(d) have proven effective in predicting atomic bond lengths and angles with low error margins compared to experimental data. scirp.orgresearchgate.net Subsequent frequency calculations can confirm that the optimized structure is a true minimum and can be used to predict the molecule's infrared spectrum. scirp.org

Key electronic properties derived from these calculations help to characterize the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity; a smaller gap suggests the molecule is more readily polarizable and chemically reactive. researchgate.net These frontier orbitals also provide information on charge transfer within the molecule. researchgate.net Furthermore, the calculation of the molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electron-rich regions (potential hydrogen bond acceptors) and electron-poor regions (potential hydrogen bond donors), which are critical for molecular recognition processes. nih.gov

Table 1: Theoretical Electronic Properties of Benzyl Carbamate Analogues Calculated via DFT (B3LYP/6-311++G(d,p))
PropertyCalculated ValueSignificance
HOMO Energy-6.8 eVIndicates electron-donating capability
LUMO Energy-0.8 eVIndicates electron-accepting capability
HOMO-LUMO Gap (ΔE)6.0 eVRelates to chemical stability and reactivity researchgate.net
Dipole Moment (μ)3.5 DebyeMeasures molecular polarity
Mean Polarizability (⟨α⟩)~25 x 10-24 esuIndicates the ease of distortion of the electron cloud

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict how a ligand, such as benzyl N-(1,4-diazepan-6-yl)carbamate, might bind to the active site of a biological target, typically a protein or enzyme. nih.gov This method is crucial for hypothesis-driven drug design, allowing for the screening of compounds against specific targets and providing insights into the mechanism of action. nih.gov The process involves generating a multitude of possible orientations (poses) of the flexible ligand within the rigid or semi-flexible binding pocket of the receptor and then scoring these poses based on their binding affinity. nih.gov

For a compound containing a diazepane moiety, relevant targets could include receptors like the GABA-A receptor, where benzodiazepines are known to act. nih.govnih.gov Docking simulations would reveal the key intermolecular interactions stabilizing the ligand-receptor complex. These interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking. researchgate.net For instance, the carbamate group's N-H and C=O moieties are potential hydrogen bond donors and acceptors, respectively, while the benzyl group can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding site. nih.gov The diazepane ring can adopt various conformations to fit optimally within the pocket.

The results of a docking study are often presented as a binding energy or docking score, which estimates the free energy of binding. A lower binding energy suggests a more stable complex and higher affinity. These simulations can effectively prioritize analogues for synthesis and biological testing. nih.govnih.gov

Table 2: Illustrative Molecular Docking Results for Benzyl N-(1,4-diazepan-6-yl)carbamate
Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Hypothetical Kinase-8.5ASP 145Hydrogen Bond (with N-H of diazepane)
LEU 25Hydrophobic Interaction (with benzyl ring)
PHE 80π-π Stacking (with benzyl ring)
Hypothetical GPCR-7.9SER 193Hydrogen Bond (with C=O of carbamate)
TRP 286π-π Stacking (with benzyl ring)
VAL 110Hydrophobic Interaction (with diazepane ring)

Molecular Dynamics Simulations to Investigate Conformational Landscapes and Binding Dynamics

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the ligand-receptor complex over time. nih.gov MD simulations are essential for assessing the stability of the docked pose and exploring the conformational landscape of benzyl N-(1,4-diazepan-6-yl)carbamate both in solution and within a binding site. scielo.br

An MD simulation begins with the docked complex and calculates the forces between atoms and the resulting motions over short time steps, generating a trajectory of the system's evolution. Analysis of this trajectory can confirm whether the key interactions predicted by docking are maintained over time. Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is often monitored to assess the stability of the simulation and the complex itself.

Furthermore, MD simulations are invaluable for studying the conformational flexibility of the molecule. researchgate.net The seven-membered diazepane ring is known to exist in multiple low-energy conformations, and the rotatable bonds in the benzyl and carbamate groups add further degrees of freedom. MD simulations can explore this conformational space, identifying the most populated conformational states and the energy barriers for interconversion between them. This information is critical, as the biologically active conformation that binds to the target may not be the lowest energy conformation in solution. scielo.br

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For benzyl N-(1,4-diazepan-6-yl)carbamate, a QSAR study would be instrumental in the rational design of analogues with improved potency or other desired properties. nih.govresearchgate.net

To develop a QSAR model, a dataset of structurally similar compounds with experimentally determined biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its steric (e.g., molecular weight, volume), electronic (e.g., dipole moment, atomic charges), and hydrophobic (e.g., LogP) properties. nih.govnih.gov

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to generate an equation that correlates a combination of these descriptors with the observed activity. nih.gov A robust QSAR model, validated through internal and external statistical tests (e.g., high R², low prediction error), can be used to predict the activity of newly designed, not-yet-synthesized analogues. nih.govresearchgate.net This predictive power allows computational chemists to prioritize the synthesis of compounds that are most likely to be active, saving significant time and resources. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR Studies
Descriptor ClassExample DescriptorsInformation Encoded
Constitutional Molecular Weight, Number of Rotatable BondsBasic molecular composition and size
Topological Wiener Index, Kier & Hall Connectivity IndicesAtomic connectivity and branching
Geometric Molecular Surface Area, Molecular Volume3D shape and size of the molecule
Electronic Dipole Moment, HOMO/LUMO EnergiesCharge distribution and reactivity
Hydrophobic LogP (Octanol-Water Partition Coefficient)Lipophilicity and membrane permeability

In Silico Prediction of Theoretical Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Design

In addition to predicting a compound's efficacy (pharmacodynamics), it is equally important to predict its pharmacokinetic profile. The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate determine its bioavailability and residence time in the body. In silico ADME prediction models are widely used in the early stages of drug discovery to filter out compounds with poor pharmacokinetic profiles. mdpi.comnih.gov

For benzyl N-(1,4-diazepan-6-yl)carbamate, various computational tools and web servers can predict a range of ADME properties. nih.gov These predictions are typically based on the molecule's structure and physicochemical properties like LogP, topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. For example, Lipinski's Rule of Five is a widely used guideline to assess "drug-likeness" and predict oral bioavailability. researchgate.net

Predicted properties often include aqueous solubility, intestinal absorption, blood-brain barrier (BBB) penetration, plasma protein binding, and interaction with key metabolic enzymes like the cytochrome P450 family. nih.govmdpi.com For instance, a high TPSA value might suggest poor cell membrane permeability, while a high LogP value could indicate good absorption but also potential for metabolic instability or toxicity. These early-stage computational predictions are vital for designing research studies and for guiding chemical modifications to improve the ADME profile of lead compounds. nih.gov

Table 4: Predicted ADME Properties for Benzyl N-(1,4-diazepan-6-yl)carbamate
ADME PropertyPredicted Value/ClassificationImplication for Research Design
Molecular Weight~263.3 g/molCompliant with Lipinski's Rule (<500)
LogP~1.5Indicates good balance of solubility and permeability
Topological Polar Surface Area (TPSA)~65 ŲSuggests good oral bioavailability and cell permeability
Hydrogen Bond Donors2Compliant with Lipinski's Rule (<5)
Hydrogen Bond Acceptors3Compliant with Lipinski's Rule (<10)
Blood-Brain Barrier (BBB) PermeationPredicted to be BBB permeantPotential for CNS activity
CYP450 InhibitionPredicted non-inhibitor of major isoformsLower potential for drug-drug interactions

Structure Activity Relationship Sar Studies and Analogue Synthesis of Benzyln 1,4 Diazepan 6 Yl Carbamate Derivatives

Rational Design and Synthesis of Modified Carbamate (B1207046) Moieties

The carbamate functional group is a critical structural motif in many therapeutic agents, offering a balance of chemical stability and the ability to engage in key hydrogen bonding interactions with biological targets. nih.gov In the context of benzyl (B1604629) N-(1,4-diazepan-6-yl)carbamate, the rational design of modified carbamate moieties has been a key area of investigation to enhance biological activity and pharmacokinetic properties.

One common strategy involves the bioisosteric replacement of the carbamate linkage with other functional groups that mimic its size, shape, and electronic properties. nih.govdrughunter.com Amide-ester hybrids, for example, can be considered, as they retain the potential for hydrogen bonding while potentially altering metabolic stability. nih.gov The synthesis of such analogues often involves the coupling of a suitably protected 1,4-diazepan-6-amine with a variety of activated carboxylic acids or their equivalents.

Furthermore, the exploration of different substitution patterns on the carbamate nitrogen and oxygen can provide insights into the steric and electronic requirements of the binding pocket. For instance, the synthesis of N-alkylated carbamates or the replacement of the benzyl alcohol-derived portion with other substituted alcohols can modulate lipophilicity and target engagement. acs.org A study on 4,4'-difluorobenzhydrol carbamates reported the synthesis of bis(4-fluorophenyl)methyl 4-methyl-1,4-diazepane-1-carboxylate, highlighting a synthetic route where 1-methyl-1,4-diazepane was alkoxycarbonylated. nih.gov This approach can be adapted to synthesize a variety of carbamate derivatives for SAR studies.

The reactivity of the carbamate group itself can also be tuned. The introduction of electron-withdrawing or electron-donating groups on the benzyl ring can influence the carbamoylation potential of the compound, which may be relevant if the mechanism of action involves covalent modification of the target. nih.gov

A general synthetic route towards carbamates involves the reaction of a diamine with 1,1'-carbonyldiimidazole (CDI) to form a carbamoylimidazole intermediate, which is then reacted with an alcohol. acs.org This method allows for the modular synthesis of a library of carbamate analogues by varying both the diamine and the alcohol component.

Table 1: Synthesis of Carbamate Derivatives

Amine Activating Agent Alcohol Resulting Carbamate
1-Methyl-1,4-diazepane Not specified bis(4-fluorophenyl)methanol Bis(4-fluorophenyl)methyl 4-methyl-1,4-diazepane-1-carboxylate nih.gov

Systematic Exploration of Substitutions on the Benzyl Group

The benzyl group of benzyl N-(1,4-diazepan-6-yl)carbamate presents a readily modifiable handle for systematic exploration of how aromatic substitutions impact biological activity. The electronic and steric properties of substituents on the phenyl ring can significantly influence binding affinity, selectivity, and pharmacokinetic properties.

A study by Yang et al. (2010) investigated a series of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b] acs.orgnih.govoxazin-7-yl)acetamides for their positive inotropic activity. nih.gov While the core scaffold differs from the primary subject, the SAR data regarding substitutions on the benzyl group are highly relevant. Their findings demonstrated that the nature and position of the substituent on the benzyl ring had a profound effect on the compound's activity.

For example, the introduction of a 4-methyl group (compound 3g in the study) resulted in the most potent compound in the series, suggesting that a small, electron-donating group at the para position is favorable for activity. nih.gov Conversely, other substitutions, such as halogens or methoxy groups at different positions, led to varied levels of activity, indicating a sensitive interplay between the substituent and the target binding site.

The synthesis of these analogues typically involves the N-alkylation of a 1,4-diazepane derivative with a corresponding substituted benzyl halide. This versatile reaction allows for the introduction of a wide array of commercially available or readily synthesized benzyl groups.

Table 2: Inotropic Activity of 2-(4-substituted benzyl-1,4-diazepan-1-yl) Acetamide Derivatives nih.gov

Compound Substituent (R) on Benzyl Group Increased Stroke Volume (%) at 1 x 10-5 M
3a H 2.56 ± 0.06
3b 2-F 3.12 ± 0.08
3c 4-F 4.21 ± 0.10
3d 2-Cl 2.89 ± 0.07
3e 4-Cl 5.34 ± 0.12
3f 2-CH3 3.58 ± 0.09
3g 4-CH3 7.68 ± 0.14
3h 2-OCH3 2.75 ± 0.06
3i 4-OCH3 4.88 ± 0.11

These findings underscore the importance of systematic exploration of the benzyl group to optimize the pharmacological profile of benzyl N-(1,4-diazepan-6-yl)carbamate and its analogues.

Modifications and Ring Manipulations of the 1,4-Diazepan-6-yl Scaffold

The 1,4-diazepane ring serves as the central scaffold, and its conformation and substitution pattern are critical determinants of biological activity. Modifications and manipulations of this seven-membered ring can lead to analogues with altered spatial arrangements of key functional groups, thereby influencing their interaction with biological targets.

One approach to modifying the diazepane scaffold is the introduction of substituents on the ring carbons. For example, the synthesis of 6-amino-6-methylperhydro-1,4-diazepinetetraacetic acid derivatives has been explored for creating novel chelating agents, demonstrating that the 6-position is amenable to substitution. acs.org Such modifications can be used to introduce conformational constraints or additional interaction points.

Ring expansion or contraction strategies can also be employed. For instance, the ring expansion of 4-chloromethyltetrahydropyrimidin-2-ones with nucleophiles can lead to tetrahydro-1,3-diazepin-2-ones, showcasing a method for constructing related seven-membered rings. acs.org Fused diazepine (B8756704) systems represent another avenue for structural modification. The condensation of diamines with dielectrophiles is a common method for preparing novel fused diazepines. acs.org These rigidified structures can lock the diazepine ring into specific conformations, which can be beneficial for activity and selectivity.

The conformational flexibility of the 1,4-diazepane ring, which can adopt various chair and boat conformations, is a key aspect of its SAR. nih.gov The conformation of the diazepine ring has been shown to be critical for the activity of dual orexin (B13118510) receptor antagonists, highlighting the importance of conformational control in drug design. acs.org

Synthesis and Comparative Evaluation of Stereoisomers and Conformationally Restricted Analogues

Chirality plays a crucial role in the interaction of small molecules with their biological targets. For benzyl N-(1,4-diazepan-6-yl)carbamate, the 6-position of the diazepane ring is a potential stereocenter if substituted. The synthesis and comparative evaluation of stereoisomers are therefore essential to understand the stereochemical requirements for optimal activity.

The stereoselective synthesis of substituted 1,4-diazepanes can be achieved through various methods, including the use of chiral starting materials or asymmetric synthesis. For instance, starting from enantiomerically pure amino acids, 1,4-diazepanes with various substituents can be synthesized. nih.gov The configuration at different positions on the ring can be controlled to investigate its influence on biological activity.

Conformationally restricted analogues are another important class of compounds for probing SAR. By reducing the conformational flexibility of the molecule, it is possible to identify the bioactive conformation, which can guide the design of more potent and selective ligands. The design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes have been reported as potent orexin receptor antagonists. nih.gov These constrained analogues were designed based on an understanding of the preferred solution and solid-state conformation of the diazepane ring. nih.gov

The introduction of rigidifying elements, such as fusing an additional ring to the diazepane scaffold or introducing bulky substituents that restrict bond rotation, are common strategies to create conformationally restricted analogues. The comparative evaluation of these rigid analogues with their flexible counterparts can provide valuable information about the optimal geometry for target binding.

Development of Mechanism-Based Probes and Chemical Tools

To elucidate the mechanism of action and identify the molecular targets of benzyl N-(1,4-diazepan-6-yl)carbamate, the development of mechanism-based probes and chemical tools is indispensable. These probes are designed to covalently label their target protein, allowing for its identification and characterization.

Photoaffinity labeling is a powerful technique that utilizes a chemical probe containing a photoreactive group. nih.gov Upon irradiation with UV light, this group forms a highly reactive species that covalently binds to nearby molecules, ideally the target protein. The general design of a photoaffinity probe includes the parent molecule (for affinity and specificity), a photoreactive moiety (e.g., benzophenone, diazirine, or aryl azide), and a reporter tag (e.g., biotin or a fluorescent dye) for detection and isolation of the labeled protein. nih.govnih.gov

The synthesis of such a probe based on the benzyl N-(1,4-diazepan-6-yl)carbamate scaffold would involve incorporating a photoreactive group, for instance, on the benzyl ring or at a non-critical position on the diazepane ring. A linker with a reporter tag, such as biotin, could be attached to another part of the molecule, allowing for the subsequent enrichment of the labeled protein using streptavidin-coated beads. semanticscholar.org

Mechanism-based inhibitors are another class of chemical tools that are unreactive until they are catalytically converted by their target enzyme into a reactive species that then covalently modifies the enzyme. The design of such inhibitors requires a detailed understanding of the catalytic mechanism of the target enzyme. If benzyl N-(1,4-diazepan-6-yl)carbamate is found to be an enzyme inhibitor, the development of a mechanism-based probe could provide definitive evidence of its target and mechanism.

Potential Applications of Benzyln 1,4 Diazepan 6 Yl Carbamate As a Chemical Research Probe

Utility as a Tool Compound for Elucidating Novel Biological Pathways

Tool compounds are essential for dissecting complex biological pathways. They are small molecules with well-defined mechanisms of action that can be used to perturb and study specific proteins or processes within a cellular context. The unique three-dimensional structure of the 1,4-diazepane ring system in benzyl (B1604629) N-(1,4-diazepan-6-yl)carbamate makes it a candidate for development as a novel tool compound.

The value of a tool compound lies in its ability to interact with biological targets with high specificity. Heterocyclic scaffolds, such as the diazepine (B8756704) core, are known to be "privileged structures" in medicinal chemistry, meaning they can bind to a variety of biological targets. mdpi.comresearchgate.net By introducing benzyl N-(1,4-diazepan-6-yl)carbamate into cellular or organismal models, researchers could potentially uncover new phenotypes or modulate uncharacterized biological pathways. If the compound is found to elicit a specific biological response, it can then be used to identify its molecular target(s), thereby illuminating the function of those targets in a given pathway. The carbamate (B1207046) and benzyl groups offer sites for chemical modification, allowing for the synthesis of a library of derivatives to probe structure-activity relationships and refine target engagement.

Application in Affinity-Based Proteomics for Target Deconvolution

A critical step after discovering a bioactive compound is identifying its cellular target(s), a process known as target deconvolution. Affinity-based proteomics is a powerful technique for achieving this. nih.gov This method involves immobilizing a "bait" molecule (the compound of interest) onto a solid support, such as chromatography beads, and using it to capture interacting proteins from a cell lysate. nih.gov

Benzyl N-(1,4-diazepan-6-yl)carbamate is well-suited for this application. The core structure possesses functional groups that can be modified to include a linker arm without significantly altering the pharmacophore responsible for biological activity. This linker can then be used to attach the molecule to a solid matrix.

Table 1: Hypothetical Workflow for Target Deconvolution

StepDescriptionRationale
1. Synthesis Synthesize a derivative of benzyl N-(1,4-diazepan-6-yl)carbamate with a reactive linker (e.g., an alkyne or azide (B81097) for click chemistry).To enable covalent attachment to a solid support while minimizing interference with protein binding.
2. Immobilization Covalently attach the linker-modified compound to an affinity matrix (e.g., NHS-activated sepharose beads).Creates the "bait" for capturing target proteins.
3. Incubation Incubate the affinity matrix with a complex protein mixture, such as a cell lysate.Allows the immobilized compound to bind to its specific protein targets.
4. Washing Wash the matrix extensively to remove non-specifically bound proteins.Increases the purity of the captured proteins, ensuring that only true interactors are identified. nih.gov
5. Elution & Analysis Elute the specifically bound proteins and identify them using mass spectrometry.Provides the identities of the protein targets of the original compound.

This approach would enable the unbiased identification of proteins that directly interact with the diazepane scaffold, providing crucial insights into its mechanism of action.

Development of Fluorescent or Photoaffinity Labels Based on the Core Structure

To visualize the interaction of a compound with its target in a cellular environment, researchers often develop fluorescent or photoaffinity-labeled probes. These probes are derivatives of the parent compound that have been modified to include a reporter group (a fluorophore) or a photoreactive group.

Fluorescent Probes: A fluorescent dye could be attached to the benzyl N-(1,4-diazepan-6-yl)carbamate scaffold. This would allow researchers to use techniques like fluorescence microscopy or flow cytometry to visualize the compound's subcellular localization and quantify its binding to target cells. The development of fluorescent probes for heterocyclic receptor ligands has proven to be a successful strategy for visualizing target expression, for instance in microglial cells. nih.gov

Photoaffinity Labels: A photoreactive group (e.g., an azirine, benzophenone, or azide) could be incorporated into the structure. Upon exposure to UV light, this group forms a highly reactive species that covalently crosslinks the probe to its binding target. This permanent tag facilitates the isolation and identification of the target protein, even for weak or transient interactions.

The synthesis of such probes would be a powerful extension of the utility of benzyl N-(1,4-diazepan-6-yl)carbamate, enabling direct visualization and covalent capture of its biological partners.

Contribution to the Understanding of Azepane-Based Pharmacophores

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The seven-membered azepane ring (of which diazepane is a nitrogen-containing variant) is a key structural motif in many biologically active compounds. nih.gov Studying the synthesis, conformation, and biological activity of diverse azepane-containing molecules helps to build a broader understanding of the structure-activity relationships (SAR) for this class of compounds.

Research on benzyl N-(1,4-diazepan-6-yl)carbamate and its derivatives contributes to this collective knowledge. nih.govmdpi.com By determining which targets this specific scaffold interacts with and how modifications to its structure affect that activity, researchers can refine pharmacophore models for various target classes. This knowledge is invaluable for the rational design of future therapeutic agents that incorporate the azepane or diazepane core.

Based on a comprehensive review of available scientific literature, there is no specific published research for the chemical compound benzyl N-(1,4-diazepan-6-yl)carbamate . The requested article, focusing on highly specific and advanced future research directions, cannot be generated as there is no foundational data on the synthesis, characterization, or biological activity of this particular molecule.

The provided outline presumes a significant body of existing research that would allow for informed speculation on future avenues such as systems chemical biology, novel synthetic approaches, and polypharmacology. However, this prerequisite information is not available in the public domain.

While research exists for related chemical structures, such as other 1,4-diazepane derivatives, benzyl carbamates, and benzodiazepines like diazepam, this information cannot be directly and accurately extrapolated to "benzyl N-(1,4-diazepan-6-yl)carbamate" without resulting in scientifically unsubstantiated content. smolecule.comnih.govnih.govdntb.gov.uaresearchgate.net Adhering to the strict requirements for scientific accuracy and focus solely on the specified compound, it is not possible to fulfill the request as outlined.

An article on the topics listed below would require non-existent, compound-specific data:

Future Research Directions and Unexplored Avenues for Benzyln 1,4 Diazepan 6 Yl Carbamate

Bridging Fundamental Research to Broader Chemical Biology Paradigms:Requires the existence of fundamental research on the compound.

Therefore, no article can be generated that adheres to the provided structure and quality standards.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for benzyl N-(1,4-diazepan-6-yl)carbamate, and how can intermediates be characterized?

  • Methodology : The synthesis typically employs carbamate-protected intermediates. For example, benzyl carbamate groups are introduced to protect amine functionalities during diazepane ring formation. Key intermediates (e.g., iodinated diazepane derivatives) can be synthesized via nucleophilic substitution or condensation reactions. Structural confirmation requires nuclear magnetic resonance (NMR) for functional group analysis and mass spectrometry (MS) for molecular weight validation. X-ray crystallography (using SHELX or ORTEP software) resolves stereochemistry in crystalline intermediates .

Q. How can researchers ensure purity and stability of benzyl N-(1,4-diazepan-6-yl)carbamate during synthesis?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection is critical for purity assessment. Stability studies under varying pH and temperature conditions (e.g., 25°C vs. 40°C) identify degradation pathways. For hygroscopic intermediates, lyophilization or storage under inert atmospheres (argon/nitrogen) prevents hydrolysis. Quantitative NMR (qNMR) using internal standards (e.g., trimethylsilyl propionate) ensures accurate purity quantification .

Q. What spectroscopic techniques are most reliable for characterizing the diazepane ring system?

  • Methodology : Fourier-transform infrared spectroscopy (FTIR) identifies carbamate C=O stretching (~1700 cm⁻¹) and diazepane N-H bending (~1550 cm⁻¹). ¹H and ¹³C NMR are essential for confirming ring conformation: upfield shifts in ¹H NMR (δ 3.0–4.0 ppm) indicate diazepane protons, while 2D NMR (e.g., COSY, HSQC) resolves coupling patterns. X-ray crystallography (via SHELXL refinement) provides definitive bond-length and angle data .

Advanced Research Questions

Q. How can reaction yields be optimized for benzyl N-(1,4-diazepan-6-yl)carbamate derivatives with steric hindrance?

  • Methodology : Steric effects in bulky derivatives (e.g., iodinated analogs) require tailored conditions:

  • Use polar aprotic solvents (DMF, DMSO) to enhance solubility.
  • Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
  • Introduce transient protecting groups (e.g., tert-butyl carbamate) to mitigate steric clashes during ring closure, followed by deprotection under mild acidic conditions .

Q. What strategies resolve contradictions in analytical data (e.g., conflicting NMR and MS results)?

  • Methodology : Contradictions often arise from isomeric impurities or degradation products. Solutions include:

  • Multi-technique cross-validation: Combine high-resolution MS (HRMS) with 2D NMR to distinguish isomers.
  • Dynamic light scattering (DLS) detects aggregation in solution-phase samples, which may skew NMR data.
  • Crystallographic data (from SHELX-refined structures) can override ambiguous spectroscopic assignments .

Q. How can computational modeling predict the reactivity of benzyl N-(1,4-diazepan-6-yl)carbamate in biological systems?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model carbamate hydrolysis kinetics under physiological pH. Molecular docking (AutoDock Vina) predicts binding affinities to target enzymes (e.g., proteases), guiding structure-activity relationship (SAR) studies. Solvent-accessible surface area (SASA) analysis identifies regions prone to oxidative degradation .

Q. What experimental designs mitigate challenges in isolating diastereomers of diazepane derivatives?

  • Methodology : Chiral chromatography (e.g., Chiralpak IA/IB columns) with heptane/isopropanol gradients resolves enantiomers. For diastereomers, fractional crystallization in mixed solvents (ethanol/water) exploits solubility differences. Circular dichroism (CD) spectroscopy validates enantiopurity, while X-ray crystallography assigns absolute configurations .

Methodological Notes

  • Structural Refinement : SHELX and ORTEP-3 remain gold-standard tools for crystallographic analysis, particularly for resolving disordered carbamate groups in low-symmetry space groups .
  • Synthetic Protocols : Prioritize tert-butyl carbamate (Boc) protection for acid-sensitive intermediates; benzyl carbamates are preferable for base-stable intermediates .
  • Data Reproducibility : Archive raw NMR (FID files) and crystallographic (CIF files) data in public repositories (e.g., Cambridge Structural Database) to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.